molecular formula C22H16NP B14304647 2,4,6-Triphenyl-1,3-azaphosphinine CAS No. 113035-95-3

2,4,6-Triphenyl-1,3-azaphosphinine

Cat. No.: B14304647
CAS No.: 113035-95-3
M. Wt: 325.3 g/mol
InChI Key: YVSAWUNZSFYKLI-UHFFFAOYSA-N
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Description

2,4,6-Triphenyl-1,3-azaphosphinine belongs to the class of phosphorus-containing heterocycles known as phosphinines. Phosphinines are the phosphorus analogues of pyridine and represent the first examples of aromatic compounds incorporating a phosphorus atom . These compounds are characterized by a planar, aromatic ring structure where C–C bond lengths are close to those found in benzene, confirming their delocalized electronic structure . The unique electronic properties of the phosphinine ring, particularly the low-lying LUMO of the system, make these ligands excellent building blocks for the development of sophisticated sp2 phosphorus-based ligands in coordination chemistry and catalysis . Researchers can leverage this compound as a key precursor in organometallic chemistry. Phosphinines readily form stable η1-complexes through coordination of the phosphorus lone pair to a wide range of transition metals, including Cr, Mo, W, Ni, Rh, Ru, Au, Mn, Pd, and Cu . The 2,4,6-triphenyl substitution pattern is historically significant as it was, for a long time, the most readily accessible phosphinine derivative, and its coordination chemistry has been extensively studied in complexes such as LM(CO)5 (M=Cr, Mo, W), LNi(PR3)2, L3RhCl, and L2RuCl2 . This compound is a valuable starting material for the synthesis of more complex, functionalized phosphinine ligands and planar delocalized edifices for application in materials science. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

113035-95-3

Molecular Formula

C22H16NP

Molecular Weight

325.3 g/mol

IUPAC Name

2,4,6-triphenyl-1,3-azaphosphinine

InChI

InChI=1S/C22H16NP/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-16H

InChI Key

YVSAWUNZSFYKLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=PC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of Triphenyl-Substituted Pyrylium Salts

The first step involves preparing a pyrylium salt with phenyl substituents at the 2, 4, and 6 positions. This is typically achieved via condensation of acetophenone derivatives with strong acids such as triflic acid or HClO₄. For example, reaction of 2,4,6-triphenylpyrylium tetrafluoroborate (A ) with PH₃ or its equivalents in anhydrous conditions yields the target azaphosphinine:

$$
\text{2,4,6-Triphenylpyrylium}^+ \text{BF}4^- + \text{PH}3 \rightarrow \text{2,4,6-Triphenyl-1,3-azaphosphinine} + \text{HBF}4 + \text{H}2\text{O}
$$

Key advantages of this method include:

  • High modularity : Substitution patterns on the pyrylium salt directly translate to the azaphosphinine product.
  • Scalability : Yields exceeding 70% have been reported for triaryl derivatives under optimized conditions.

Optimization of Phosphorus Incorporation

The choice of phosphorus source critically impacts reaction efficiency. While PH₃ gas offers atom economy, safety concerns have driven the adoption of alternatives such as PCl₃ or HP(SiMe₃)₂. For instance, treatment of pyrylium salt A with PCl₃ in the presence of a base (e.g., Et₃N) at −78°C followed by hydrolysis affords the PV–oxo intermediate, which is subsequently reduced to the PIII azaphosphinine.

Diels-Alder Cycloaddition Strategies

Diels-Alder reactions between phosphaalkynes and azadienes provide an alternative route to azaphosphinines. Although less commonly applied to triphenyl derivatives, this method offers stereochemical control and access to diverse substitution patterns.

Reaction of tert-Butylphosphaethyne with Azaphosphinine Precursors

In a seminal study, tert-butylphosphaethyne (B ) underwent [4+2] cycloaddition with 1,3,2-diazaphosphinine (C ) to form diazadiphosphabarrelene intermediates, which were further functionalized to yield azaphosphinines. Adapting this approach for 2,4,6-triphenyl derivatives would require:

  • Designing a diene precursor with pre-installed phenyl groups.
  • Employing phenyl-substituted phosphaethynes (e.g., Ph–C≡P), though their synthesis remains challenging.

$$
\text{Diene} + \text{Ph–C≡P} \xrightarrow{\Delta} \text{this compound}
$$

Limitations and Workarounds

  • Steric hindrance : Bulky phenyl groups may impede cycloaddition kinetics. Elevated temperatures (e.g., 120°C in toluene) and prolonged reaction times (48–72 h) are often necessary.
  • Oxidation risks : PIII intermediates are prone to oxidation, necessitating strictly anaerobic conditions.

Transition Metal-Catalyzed Cross-Coupling and Cyclization

Pd-catalyzed cross-coupling has emerged as a powerful tool for constructing P–C bonds in azaphosphinine precursors. While primarily explored for five-membered rings, this strategy can be extrapolated to six-membered systems.

Synthesis of 2-Aminophenyl(phenyl)phosphine Intermediates

A critical intermediate—2-aminophenyl(phenyl)phosphine (D )—can be synthesized via Pd(OAc)₂/dppf-catalyzed coupling of 2-bromoaniline with phenylphosphine derivatives. Subsequent cyclization under reflux with aldehydes (e.g., benzaldehyde) yields the azaphosphinine core:

$$
\text{2-Aminophenyl(phenyl)phosphine} + \text{PhCHO} \xrightarrow{\text{toluene, 120°C}} \text{this compound}
$$

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Pyrylium salt route 70–85 High modularity, scalability Requires handling of PH₃/PCl₃
Diels-Alder 40–60 Stereochemical control Limited substrate availability
Cross-coupling 65–75 Functional group tolerance Multi-step, costly catalysts

Mechanistic Insights and Side Reactions

Oxidation Pathways

PV–oxo azaphosphinines often form as byproducts during synthesis, particularly in the presence of trace oxygen. These species can be reduced back to PIII analogs using NaBH₄ or similar agents.

Competing Polymerization

In Diels-Alder reactions, excess phosphaethyne may lead to oligomerization or polymerization. Stoichiometric control and stepwise addition mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenyl-1,3-azaphosphinine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinines depending on the reagents used.

Scientific Research Applications

2,4,6-Triphenyl-1,3-azaphosphinine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Triphenyl-1,3-azaphosphinine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic processes. The compound’s unique electronic properties, such as its π-accepting capacity, make it suitable for stabilizing reactive intermediates and facilitating chemical transformations .

Comparison with Similar Compounds

2,4,6-Triphenyl-1,3-azaphosphinine can be compared to other similar compounds such as:

The uniqueness of this compound lies in its ability to form stable complexes with transition metals and its versatile reactivity, making it a valuable compound in both research and industrial applications.

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